Myristoyl-L-carnitine-13C3 Hydrochloride
説明
BenchChem offers high-quality Myristoyl-L-carnitine-13C3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myristoyl-L-carnitine-13C3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C₁₈¹³C₃H₄₂ClNO₄ |
|---|---|
分子量 |
410.99 |
同義語 |
(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-1-propanaminium-13C3 Chloride |
製品の起源 |
United States |
Introduction: The Critical Role of Bioanalytical Stability in Drug Development
An In-Depth Technical Guide to the In Vitro Stability of Myristoyl-L-Carnitine-¹³C₃ Hydrochloride in Human Plasma
In the landscape of pharmaceutical research and development, the precise quantification of analytes in biological matrices is paramount. Myristoyl-L-carnitine, a long-chain acylcarnitine, is an endogenous molecule involved in fatty acid metabolism and energy production. Its levels can be indicative of metabolic health and disease, making it a key biomarker and a potential therapeutic agent. The use of a stable isotope-labeled internal standard, such as myristoyl-L-carnitine-¹³C₃ hydrochloride, is the gold standard for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] However, the integrity of bioanalytical data hinges on the stability of both the analyte and its labeled internal standard within the biological matrix from the point of collection to the moment of analysis.
This technical guide provides a comprehensive framework for assessing the in vitro stability of myristoyl-L-carnitine-¹³C₃ hydrochloride in human plasma. We will delve into the scientific rationale behind the experimental design, provide detailed protocols, and discuss the interpretation of stability data in accordance with regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
The Scientific Imperative for Stability Assessment
The inherent complexity of human plasma, a cocktail of enzymes, proteins, and other endogenous components, presents a challenging environment for analyte stability. Acylcarnitines, including myristoyl-L-carnitine, are esters and are thus susceptible to hydrolysis, which can be either chemical or enzyme-mediated.[5] This degradation can lead to an underestimation of the true concentration of the analyte, compromising the validity of pharmacokinetic, toxicokinetic, and biomarker data.
The stability of the stable isotope-labeled internal standard (SIL-IS) is equally critical. The fundamental assumption of using a SIL-IS is that it behaves identically to the unlabeled analyte during sample preparation and analysis.[1][2] Any degradation of the SIL-IS would lead to an inaccurate analyte-to-IS ratio, resulting in a systematic error in quantification. Therefore, a rigorous evaluation of the stability of myristoyl-L-carnitine-¹³C₃ hydrochloride is not merely a regulatory formality but a scientific necessity to ensure data of the highest quality and integrity.
Experimental Workflow for Stability Assessment
The following diagram illustrates the overarching workflow for a comprehensive in vitro stability study of myristoyl-L-carnitine-¹³C₃ hydrochloride in human plasma.
Caption: Overall workflow for the in vitro stability assessment of myristoyl-L-carnitine-¹³C₃ hydrochloride in human plasma.
Detailed Experimental Protocols
The following protocols are designed to meet the stringent requirements of regulatory bodies and ensure the generation of robust and reliable stability data.
Protocol 1: Preparation of Quality Control (QC) Samples
-
Stock Solution Preparation: Accurately weigh a suitable amount of myristoyl-L-carnitine-¹³C₃ hydrochloride and dissolve it in a minimal amount of methanol to prepare a 1 mg/mL stock solution.
-
Spiking Solution Preparation: Prepare two levels of spiking solutions, corresponding to low and high concentrations, by diluting the stock solution with methanol:water (1:1, v/v).
-
Plasma Spiking: Obtain pooled human plasma (with an appropriate anticoagulant, e.g., K₂EDTA). Allow the plasma to thaw at room temperature. Spike the plasma with the low and high concentration spiking solutions to achieve the desired final concentrations for the quality control (QC) samples. The volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.
-
Aliquoting: Aliquot the spiked plasma QC samples into appropriately labeled polypropylene tubes for each stability condition and time point.
Protocol 2: Bench-Top Stability Assessment
-
Objective: To evaluate the stability of the analyte in human plasma at room temperature for a duration that mimics the sample handling and preparation time.
-
Procedure:
-
Place a set of low and high QC aliquots on the laboratory bench at room temperature (approximately 20-25°C).
-
At predefined time points (e.g., 0, 4, 8, and 24 hours), process and analyze the samples.
-
The 0-hour samples serve as the baseline.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
Protocol 3: Freeze-Thaw Stability Assessment
-
Objective: To assess the impact of repeated freezing and thawing cycles on the analyte's concentration.
-
Procedure:
-
Store a set of low and high QC aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the same temperature for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a specified number of cycles (e.g., 3 to 5 cycles).
-
After the final thaw, process and analyze the samples.
-
-
Analysis: Analyze the freeze-thaw stability samples against a freshly prepared calibration curve.
Protocol 4: Long-Term Stability Assessment
-
Objective: To determine the stability of the analyte in human plasma under intended long-term storage conditions.
-
Procedure:
-
Store multiple sets of low and high QC aliquots at two or more temperatures, typically -20°C and -80°C.
-
At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of samples from each storage temperature.
-
Allow the samples to thaw at room temperature, then process and analyze them.
-
-
Analysis: Analyze the long-term stability samples against a freshly prepared calibration curve.
Analytical Methodology: LC-MS/MS
A validated LC-MS/MS method is essential for the accurate quantification of myristoyl-L-carnitine-¹³C₃.
-
Sample Preparation: Protein precipitation is a common and effective method for extracting acylcarnitines from plasma. A typical procedure involves adding a three- to four-fold excess of cold acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatography: Reversed-phase chromatography is typically employed. The use of an ion-pairing agent, such as heptafluorobutyric acid, in the mobile phase can improve peak shape and retention for these polar compounds.[5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for myristoyl-L-carnitine-¹³C₃.
Data Interpretation and Acceptance Criteria
For each stability assessment, the mean concentration of the QC samples at each time point is compared to the nominal concentration. The acceptance criteria are guided by regulatory documents from the FDA and EMA.[4][6][7]
-
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[6][7]
-
The precision (coefficient of variation, %CV) of the measurements at each concentration level should not exceed 15%.
Quantitative Data Summary
The following tables present example data from a hypothetical stability study of myristoyl-L-carnitine-¹³C₃ hydrochloride in human plasma.
Table 1: Bench-Top Stability at Room Temperature (22 ± 2°C)
| Time (hours) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Bias | % CV |
| Low QC | ||||
| 0 | 50.0 | 51.2 | +2.4 | 3.1 |
| 4 | 50.0 | 50.8 | +1.6 | 4.5 |
| 8 | 50.0 | 49.5 | -1.0 | 3.8 |
| 24 | 50.0 | 48.9 | -2.2 | 5.2 |
| High QC | ||||
| 0 | 500 | 505 | +1.0 | 2.5 |
| 4 | 500 | 501 | +0.2 | 3.1 |
| 8 | 500 | 492 | -1.6 | 2.9 |
| 24 | 500 | 485 | -3.0 | 4.0 |
Table 2: Freeze-Thaw Stability (-80°C to Room Temperature)
| Freeze-Thaw Cycles | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Bias | % CV |
| Low QC | ||||
| 1 | 50.0 | 50.9 | +1.8 | 4.2 |
| 3 | 50.0 | 49.7 | -0.6 | 5.1 |
| 5 | 50.0 | 48.8 | -2.4 | 6.3 |
| High QC | ||||
| 1 | 500 | 503 | +0.6 | 3.3 |
| 3 | 500 | 496 | -0.8 | 4.0 |
| 5 | 500 | 489 | -2.2 | 4.8 |
Table 3: Long-Term Stability at -80°C
| Storage Duration (Months) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Bias | % CV |
| Low QC | ||||
| 1 | 50.0 | 51.0 | +2.0 | 3.9 |
| 3 | 50.0 | 50.1 | +0.2 | 4.7 |
| 6 | 50.0 | 49.2 | -1.6 | 5.5 |
| 12 | 50.0 | 48.5 | -3.0 | 6.1 |
| High QC | ||||
| 1 | 500 | 506 | +1.2 | 2.8 |
| 3 | 500 | 499 | -0.2 | 3.5 |
| 6 | 500 | 491 | -1.8 | 4.1 |
| 12 | 500 | 483 | -3.4 | 4.9 |
Potential Degradation Pathways and Mitigation Strategies
The primary degradation pathway for myristoyl-L-carnitine is the hydrolysis of the ester bond, yielding myristic acid and L-carnitine. This can be catalyzed by esterases present in plasma.
Caption: Primary degradation pathway of myristoyl-L-carnitine in human plasma.
To mitigate potential enzymatic degradation, especially during prolonged bench-top exposure, the following strategies can be employed:
-
Rapid Processing: Process plasma samples as quickly as possible after thawing.
-
Enzyme Inhibitors: In cases of significant instability, the use of a broad-spectrum esterase inhibitor in the collection tubes may be warranted. However, the inhibitor must be tested for any interference with the LC-MS/MS analysis.
-
Low Temperature: Keep samples on ice during preparation to reduce enzymatic activity.
Conclusion: Ensuring Data Integrity through Rigorous Stability Assessment
The in vitro stability of myristoyl-L-carnitine-¹³C₃ hydrochloride in human plasma is a critical parameter that underpins the reliability of bioanalytical data. A thorough and well-documented stability program, encompassing bench-top, freeze-thaw, and long-term assessments, is essential for regulatory compliance and scientific rigor. By understanding the potential degradation pathways and implementing robust experimental protocols, researchers can ensure the integrity of their samples and the accuracy of their results, ultimately contributing to the successful advancement of drug development and clinical research.
References
-
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
- Lepage, N., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o. Analytical and Bioanalytical Chemistry, 405(27), 8829-8836.
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
- S, S., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 68-75.
- Deshpande, M. M. (2020, September 14).
- Hauser, E., et al. (2017). Long-Term Stability of Human Plasma Metabolites during Storage at −80 °C. Journal of Proteome Research, 16(11), 4154-4162.
-
U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
LCGC International. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 7. Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions | IntechOpen [intechopen.com]
An In-Depth Technical Guide to the Pharmacokinetics of Isotope-Labeled Myristoyl-L-Carnitine in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The study of long-chain fatty acid metabolism is pivotal in understanding numerous physiological and pathological states, including metabolic syndrome, cardiovascular diseases, and inborn errors of metabolism. Myristoyl-L-carnitine, an ester of carnitine and myristic acid, is a key intermediate in this process, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, elucidating its precise pharmacokinetic (PK) profile is complicated by its presence as an endogenous molecule. This technical guide provides a comprehensive framework for designing and executing robust pharmacokinetic studies of myristoyl-L-carnitine using stable isotope labeling. We will delve into the rationale behind isotopic tracers, provide detailed bioanalytical methodologies centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and outline the requisite validation standards that ensure data integrity and regulatory compliance. This document serves as a practical manual for scientists aiming to accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of myristoyl-L-carnitine to advance metabolic research and therapeutic development.
The Central Role of Myristoyl-L-Carnitine in Cellular Energetics
Cellular energy homeostasis relies heavily on the mitochondrial oxidation of fatty acids. Long-chain fatty acids, however, cannot passively cross the inner mitochondrial membrane. The "carnitine shuttle" is the biological system dedicated to their transport.
The process begins when a long-chain fatty acid like myristic acid is activated to its coenzyme A (CoA) thioester, myristoyl-CoA, in the cytoplasm. On the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT1) catalyzes the rate-limiting step: the transfer of the myristoyl group from CoA to L-carnitine, forming myristoyl-L-carnitine.[1][2][3] This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4] Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) reverses the process, regenerating myristoyl-CoA for β-oxidation and freeing L-carnitine to be shuttled back to the cytoplasm.[3][4]
Given this critical role, dysregulation in myristoyl-L-carnitine levels or transport can be an indicator of metabolic disease.[5][6][7] Therefore, understanding its in-vivo kinetics is of paramount importance.
Sources
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Myristoyl-L-carnitine chloride | TargetMol [targetmol.com]
- 7. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Precision Newborn Screening: Implementing Myristoyl-L-Carnitine-13C3 as a Next-Generation Internal Standard
Introduction & Mechanistic Rationale
Newborn screening (NBS) relies on the rapid, multiplexed quantification of acylcarnitines from dried blood spots (DBS) to detect life-threatening inborn errors of metabolism. A critical target is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency , a fatty acid oxidation disorder where myristoyl-L-carnitine (C14-carnitine) serves as the primary diagnostic biomarker.
Historically, laboratories have relied on deuterium-labeled internal standards (e.g., C14-d9) for quantification. However, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterium atoms slightly decrease the lipophilicity of a molecule. This "deuterium isotope effect" causes the internal standard to elute slightly earlier than the native C14-carnitine. Because DBS extracts are highly complex biological matrices, even a 0.1-minute retention time shift exposes the native analyte and the internal standard to different competing matrix components at the electrospray ionization (ESI) source, leading to uncorrected ion suppression.
Substituting carbon-12 with carbon-13 eliminates this vulnerability. Myristoyl-L-carnitine-13C3 does not alter the molecule's physicochemical interactions with the stationary phase. It perfectly co-elutes with native C14-carnitine, ensuring that both molecules experience identical ionization conditions. This absolute correction of matrix effects drastically reduces false-positive rates and improves diagnostic confidence (1)[1].
Metabolic bottleneck in VLCAD deficiency leading to C14-carnitine accumulation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol incorporates built-in self-validation checkpoints. We utilize a derivatized (butyl esterification) approach, which enhances the hydrophobicity and ionization efficiency of long-chain acylcarnitines, significantly lowering the limit of detection (LOD) compared to non-derivatized methods (2)[2].
Self-validating DBS extraction workflow utilizing 13C3-labeled internal standards.
Step-by-Step Methodology
-
Sample Preparation & Punching: Punch a single 3.2 mm (1/8 inch) disc from the center of the DBS card into a 96-well polypropylene microplate.
-
Causality: A 3.2 mm punch standardizes the blood volume to approximately 3.2 µL, ensuring quantitative reproducibility.
-
-
Extraction & Internal Standard Spiking: Add 100 µL of methanolic extraction buffer containing 0.04 µmol/L of myristoyl-L-carnitine-13C3 to each well.
-
Incubation: Seal the plate with foil and shake at 600 rpm for 45 minutes at 45°C.
-
Causality: Elevated temperature and kinetic agitation maximize the extraction recovery of long-chain acylcarnitines, which are heavily protein-bound in whole blood.
-
-
Evaporation: Transfer the eluates to a clean 96-well V-bottom plate and evaporate to complete dryness under a gentle stream of nitrogen at 50°C.
-
Derivatization (Butyl Esterification): Add 50 µL of 3N butanolic-HCl to each well. Seal and incubate at 65°C for 20 minutes.
-
Causality: Acid-catalyzed esterification converts the carboxylic acid of the carnitine backbone into a butyl ester. This neutralizes the negative charge, increasing the molecule's basicity and proton affinity during positive-ion ESI.
-
-
Final Reconstitution: Evaporate the derivatization reagent under nitrogen. Reconstitute in 100 µL of Acetonitrile/Water (50:50, v/v) containing 0.02% Formic Acid.
-
Causality: Formic acid provides the necessary protons [M+H]+ for highly efficient ionization in the MS source.
-
Data Presentation & LC-MS/MS Parameters
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (+ESI). The 13C3 label is located on the trimethylamine group, which means the characteristic 85.1 m/z product ion (derived from the carnitine backbone) remains unshifted.
Table 1: Optimized MRM Transitions for C14-Carnitine
| Analyte | Method Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Native C14-Carnitine | Non-Derivatized | 372.3 | 85.1 | 25 |
| 13C3 C14-Carnitine (IS) | Non-Derivatized | 375.3 | 85.1 | 25 |
| Native C14-Carnitine | Derivatized (Butyl Ester) | 428.4 | 85.1 | 30 |
| 13C3 C14-Carnitine (IS) | Derivatized (Butyl Ester) | 431.4 | 85.1 | 30 |
Table 2: Internal Standard Working Solution Setup
| Component | Target Concentration | Function |
| Myristoyl-L-Carnitine-13C3 | 0.04 µmol/L | Absolute quantification of C14; Matrix effect correction |
| Methanol | 100% (Extraction Buffer) | Protein precipitation; Analyte desorption |
| Formic Acid | 0.02% (Reconstitution) | Protonation enhancement for +ESI |
Quality Control: The Self-Validating System
A protocol is only as reliable as its internal quality controls. To establish a self-validating system, implement the following automated checks in your data processing software:
-
Absolute IS Area Monitoring: The absolute peak area of myristoyl-L-carnitine-13C3 must remain within ±20% of the batch median. A sudden drop indicates severe matrix suppression, a blocked LC column, or a pipetting failure during extraction.
-
Extraction Efficiency Check: Run a solvent blank spiked with the IS post-extraction. Compare the IS area of the DBS samples to the neat solvent. Recovery should consistently exceed 80%.
-
Isotope Interference Verification: Ensure the native C14-carnitine channel (m/z 428.4 → 85.1) shows zero signal in a blank sample spiked only with the 13C3 internal standard. This confirms the isotopic purity of the standard and prevents artificial inflation of patient results.
References
- Title: Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots Source: Agilent Technologies URL
- Title: Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum Source: ResearchGate / Springer Nature URL
- Title: AN64265 Simultaneous Analysis of Amino Acids, Acylcarnitines, and Succinylacetone in Dried Blood Spots for Research Using Nonderivatized and Derivatized Methods Source: Thermo Fisher Scientific URL
Sources
Quantitative Analysis of Myristoyl-L-carnitine-13C3 by Tandem Mass Spectrometry: An Application Note
Abstract
This application note provides a comprehensive guide for the quantitative analysis of Myristoyl-L-carnitine using its stable isotope-labeled internal standard, Myristoyl-L-carnitine-13C3 hydrochloride, by tandem mass spectrometry (MS/MS). The protocol details optimized Multiple Reaction Monitoring (MRM) transitions, sample preparation, and liquid chromatography (LC) parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and drug discovery who require sensitive and specific quantification of this long-chain acylcarnitine.
Introduction: The Significance of Myristoylcarnitine Measurement
Myristoyl-L-carnitine (C14) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and myristic acid, a saturated fatty acid. Carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1] The concentration of specific acylcarnitines in biological fluids can serve as important biomarkers for various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[2][3] Accurate and precise quantification of myristoylcarnitine is therefore critical for the diagnosis and monitoring of these conditions, as well as for research into metabolic pathways and drug development.
Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[4][5] The use of a stable isotope-labeled internal standard, such as Myristoyl-L-carnitine-13C3 hydrochloride, is essential for accurate quantification by correcting for variations in sample preparation and instrument response.[6]
Principle of the Method: Multiple Reaction Monitoring (MRM)
This method utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]+) of the analyte. This selected ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision-induced dissociation (CID). The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion (product ion). The intensity of this product ion is directly proportional to the concentration of the analyte in the sample.
The fragmentation of acylcarnitines in positive ion mode electrospray ionization (ESI) is well-characterized. A common and abundant product ion for most acylcarnitines is found at a mass-to-charge ratio (m/z) of 85.[7] This fragment corresponds to the [C4H5O2]+ ion resulting from the cleavage of the carnitine moiety.[8] Another significant fragment is often observed at m/z 60.[9] By monitoring specific precursor-to-product ion transitions, a highly specific and sensitive assay can be developed.
Experimental
Materials and Reagents
-
Myristoyl-L-carnitine hydrochloride (Analyte)
-
Myristoyl-L-carnitine-13C3 hydrochloride (Internal Standard) - Cambridge Isotope Laboratories, Inc. or equivalent.[10]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Standard and Internal Standard Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Myristoyl-L-carnitine hydrochloride and Myristoyl-L-carnitine-13C3 hydrochloride in methanol.
Working Solutions: Prepare a series of calibration standards by serially diluting the Myristoyl-L-carnitine stock solution with methanol:water (50:50, v/v). Prepare a working internal standard solution of Myristoyl-L-carnitine-13C3 hydrochloride at a fixed concentration (e.g., 1 µg/mL) in the same diluent.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
This simple protein precipitation is a common and effective method for preparing biological samples for acylcarnitine analysis.[11]
LC-MS/MS Method Parameters
Liquid Chromatography
The chromatographic separation is crucial to resolve myristoylcarnitine from potential isobaric interferences.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: The gradient and flow rate should be optimized for the specific LC system and column used.
Mass Spectrometry
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The selection of appropriate MRM transitions is critical for the specificity and sensitivity of the assay. The precursor ion for Myristoyl-L-carnitine is its protonated molecule [M+H]+. The most common and intense product ion for acylcarnitines is m/z 85.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Myristoyl-L-carnitine | 372.3 | 85.1 | 50 | 25 |
| Myristoyl-L-carnitine | 372.3 | 60.1 (Qualifier) | 50 | 35 |
| Myristoyl-L-carnitine-13C3 | 375.3 | 85.1 | 50 | 25 |
Note: The collision energy should be optimized for each transition to achieve the maximum signal intensity. The use of a qualifier ion transition enhances the confidence in compound identification.[9]
Data Analysis and Interpretation
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Myristoyl-L-carnitine in the unknown samples is then determined from this calibration curve.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow and the metabolic context of myristoylcarnitine.
Caption: Experimental workflow for the quantification of Myristoyl-L-carnitine.
Caption: Simplified overview of the carnitine shuttle and fatty acid oxidation.
Conclusion
This application note provides a robust and reliable method for the quantification of Myristoyl-L-carnitine in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The specified MRM transitions and protocol parameters offer a solid foundation for researchers to develop and validate their own assays for metabolomics research, clinical diagnostics, and drug development.
References
- Vreken, P., van Lint, A. E., Bootsma, A. H., van Gennip, A. H., & Wanders, R. J. (1999). Quantitative determination of acylcarnitines in plasma and dried blood spots by electrospray tandem mass spectrometry.
- Chace, D. H., Kalas, T. A., & Naylor, E. W. (2002). Use of tandem mass spectrometry for multianalyte screening of dried blood specimens from newborns. Clinical chemistry, 48(12), 2068-2070.
- Matern, D., & Rinaldo, P. (2001). Acylcarnitine profile analysis. Current protocols in human genetics, Chapter 17, Unit 17.8.
- Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism.
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]
- Al-Dirbashi, O. Y., Rashed, M. S., Al-Mokhadab, M. D., Al-Amoudi, M. S., & Al-Sayed, M. M. (2005). Tandem mass spectrometry for the diagnosis of organic acidemias and fatty acid oxidation defects. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 823(1), 1-14.
- Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 708, 55–72.
- Al-Dirbashi, O. Y., Santa, T., Al-Qahtani, K., Rashed, M. S., & Imai, K. (2008). Analysis of acylcarnitines in human plasma and dried blood spots by tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 867(1), 125-131.
- Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. (2003). Determination of acylcarnitines in human plasma and urine by reversed-phase liquid chromatography-electrospray tandem mass spectrometry.
-
Restek Corporation. (2023, May 18). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
- Wang, Y., Toth, E., & Romanyshyn, L. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414(20), 6035-6047.
- Witting, M., & Schmitt-Kopplin, P. (2025). Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. Analytical and Bioanalytical Chemistry.
- Millington, D. S. (2024). How mass spectrometry revolutionized newborn screening. Journal of Mass Spectrometry.
- Varesio, E., Le-Page, J. F., & Hopfgartner, G. (2023). Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. Journal of visualized experiments : JoVE, (196).
- Simopoulos, A. P. (2016). The role of carnitine in the prevention and treatment of non-alcoholic fatty liver disease. Molecular aspects of medicine, 49, 1-15.
Sources
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]
- 4. "Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitin" by David Scott, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. discover.restek.com [discover.restek.com]
Comprehensive Guide to the Derivatization of Myristoyl-L-carnitine-13C3 Hydrochloride for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed technical guide on the essential derivatization techniques for the analysis of Myristoyl-L-carnitine-13C3 hydrochloride, a critical isotopically labeled internal standard used in metabolic research and drug development. Due to its zwitterionic nature and low volatility, direct analysis of myristoyl-L-carnitine by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. Chemical derivatization is a mandatory step to convert the analyte into a volatile and thermally stable form suitable for GC analysis.[1][2] This document presents two robust and field-proven protocols: n-Butylation via Esterification and Silylation using BSTFA . We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the rationale behind methodological choices to ensure reliable and reproducible quantification.
Introduction: The Analytical Challenge
Myristoyl-L-carnitine is a long-chain acylcarnitine, an essential class of molecules involved in the transport of fatty acids into the mitochondria for β-oxidation. Its quantification in biological matrices is crucial for diagnosing fatty acid oxidation disorders and for pharmacokinetic studies of related therapeutics. The stable isotope-labeled analogue, Myristoyl-L-carnitine-13C3 hydrochloride, is the gold standard internal standard for quantification, correcting for matrix effects and variations in sample preparation.
The primary analytical challenge for GC-MS lies in the physicochemical properties of acylcarnitines. They are non-volatile salts containing a polar quaternary ammonium group and a carboxylic acid functional group.[3] This high polarity and low volatility prevent them from eluting from a GC column under typical conditions.[4] Therefore, chemical derivatization is employed to mask these polar functional groups, thereby increasing volatility and improving chromatographic performance.[5] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can often analyze these compounds directly, GC-MS remains a powerful and widely available technique, offering excellent chromatographic resolution when coupled with appropriate derivatization.[3][6]
Principles of Derivatization for Acylcarnitines
The goal of derivatization is to replace active, polar hydrogen atoms on functional groups with non-polar moieties.[4] For myristoyl-L-carnitine, the primary target for derivatization is the carboxylic acid group. The quaternary ammonium group remains ionized, but the overall volatility is significantly increased by modifying the carboxyl group.
Esterification (n-Butylation)
Esterification is a classic and highly effective method for derivatizing carboxylic acids. The protocol involves reacting the acylcarnitine with an alcohol, typically n-butanol, in the presence of a strong acid catalyst like acetyl chloride or hydrochloric acid.[7] The acetyl chloride reacts with butanol to form butanolic-HCl in situ, which then protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the butanol. The result is a butyl ester, which is substantially more volatile and less polar than the original carboxylic acid. This method is robust, and the resulting butyl esters provide excellent chromatographic properties.[7][8]
Silylation (TMS Derivatization)
Silylation is a versatile and widely used derivatization technique in metabolomics.[9] It involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).[10] The TMS group is non-polar and effectively shields the polar functionality, drastically increasing the volatility of the analyte.[1] Silylation reactions are generally fast and efficient but are highly sensitive to moisture, as water can hydrolyze both the reagent and the TMS-derivatives.[9][11]
Experimental Protocols
Audience Advisory: These protocols are designed for use by trained laboratory personnel in a controlled environment. All work should be performed in a fume hood, and appropriate personal protective equipment (PPE) should be worn.
Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier |
| Myristoyl-L-carnitine-13C3 HCl | ≥98% | Sigma-Aldrich, Cambridge Isotope Labs |
| n-Butanol | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Acetyl Chloride | ≥99% | Sigma-Aldrich |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Hexane | GC Grade | Fisher Scientific |
| Nitrogen Gas | High Purity (99.999%) | Airgas |
| Conical Reaction Vials (2 mL) with PTFE-lined caps | - | Agilent, Waters |
| Heating Block or Water Bath | - | - |
| Centrifuge | - | - |
Protocol 1: n-Butylation via Acid-Catalyzed Esterification
This protocol is valued for its robustness and the stability of the resulting butyl-ester derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh or aliquot the sample containing Myristoyl-L-carnitine-13C3 HCl into a 2 mL conical reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 40-50°C. It is critical to ensure the sample is free of water.
-
-
Derivatization Reagent Preparation (3 N HCl in n-Butanol):
-
Caution: Perform this step in a fume hood. Acetyl chloride is corrosive and reacts violently with water.
-
Slowly and carefully add 300 µL of acetyl chloride to 2.7 mL of anhydrous n-butanol in a clean, dry glass vial.
-
Mix gently. This solution should be prepared fresh daily for optimal reactivity.[7]
-
-
Reaction:
-
Add 100 µL of the freshly prepared 3 N HCl in n-butanol reagent to the dried sample vial.
-
Securely cap the vial with a PTFE-lined cap.
-
Vortex briefly to ensure the sample is fully dissolved.
-
Incubate the vial in a heating block or water bath at 65°C for 20-30 minutes.[12]
-
-
Work-up and Extraction:
-
After incubation, allow the vial to cool to room temperature.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried derivative in 100 µL of a suitable solvent for GC injection, such as hexane or acetonitrile.
-
Vortex thoroughly, and transfer the solution to a GC autosampler vial with an insert. The sample is now ready for GC-MS analysis.
-
Protocol 2: Silylation with BSTFA + 1% TMCS
This protocol is extremely effective and fast but requires strictly anhydrous conditions for success.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the sample in a 2 mL conical reaction vial as described in Protocol 1, Step 1. Ensuring the sample is absolutely dry is paramount for this protocol. Any residual moisture will deactivate the silylating reagent.[11]
-
-
Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample to act as a solvent and acid scavenger.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[4]
-
Securely cap the vial immediately to prevent atmospheric moisture from entering.
-
Vortex briefly to dissolve the sample.
-
Incubate the vial in a heating block at 70-80°C for 45-60 minutes. The reaction time and temperature may need optimization depending on the sample matrix.[4][10]
-
-
Analysis:
-
Allow the vial to cool to room temperature before opening.
-
Unlike the butylation protocol, a work-up step is typically not required. The derivatized sample can be injected directly into the GC-MS system.[4]
-
If necessary, the sample can be diluted with an anhydrous solvent like hexane. Transfer the final solution to a GC autosampler vial with an insert.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of sample preparation and derivatization for GC-MS analysis.
Caption: Workflow for Derivatization of Myristoyl-L-carnitine.
Results and Method Comparison
The choice of derivatization method can impact analytical outcomes. The following table summarizes key performance characteristics of each protocol.
| Parameter | n-Butylation (Esterification) | Silylation (TMS) | Rationale & Comments |
| Primary Target | Carboxylic Acid Group | Carboxylic Acid Group | Both methods effectively increase volatility by masking the polar carboxyl group. |
| Derivative Stability | High. Butyl esters are generally robust and less susceptible to hydrolysis. | Moderate. TMS esters are sensitive to moisture and can degrade if exposed to water.[9] | Butylation is often preferred for automated, high-throughput workflows where sample stability in the autosampler is a concern. |
| Reaction Conditions | Moderate (65°C, 20-30 min) | More stringent (70-80°C, 45-60 min) and requires anhydrous conditions.[4][10] | The requirement for strictly anhydrous conditions for silylation adds a layer of complexity. |
| Byproducts | Volatile byproducts are typically removed during the evaporation step. | Reagent byproducts are volatile and generally elute early in the chromatogram, causing minimal interference.[1] | Both methods are relatively clean, but the work-up in the butylation protocol ensures removal of excess reagent. |
| GC-MS Performance | Excellent peak shape and thermal stability. | Excellent peak shape. TMS derivatives are well-characterized by mass spectrometry. | Both derivatives are amenable to GC-MS analysis, often producing characteristic fragments that aid in identification. |
Discussion: Expertise-Driven Insights
Causality Behind Protocol Choices
As a Senior Application Scientist, the choice between butylation and silylation is dictated by the specific analytical goals and laboratory environment.
-
Choose n-Butylation when:
-
Robustness is paramount. The stability of butyl esters makes this method forgiving and ideal for large sample batches or when immediate analysis is not possible.
-
The sample matrix contains residual water that is difficult to remove completely.
-
The primary goal is the analysis of acylcarnitines and other organic acids, as this method is highly specific and effective for this compound class.[7]
-
-
Choose Silylation when:
-
A broader metabolic profile is desired. Silylation is a more universal derivatization method that targets a wider range of functional groups (hydroxyls, amines, etc.), making it suitable for comprehensive metabolomic studies.[9][13]
-
Strictly anhydrous conditions can be maintained. Laboratories with established protocols for handling moisture-sensitive reagents will achieve excellent results.
-
Higher volatility is needed for very long-chain compounds.
-
The Role of the 13C3 Isotope Label
The derivatization chemistry is identical for both the unlabeled (endogenous) myristoyl-L-carnitine and the 13C3-labeled internal standard. The derivatization reagent does not distinguish between the isotopes. In the mass spectrometer, the derivative of the 13C3-labeled standard will have a mass-to-charge ratio (m/z) that is 3 Daltons higher than the unlabeled analyte. This mass shift allows for their simultaneous detection and precise quantification, as the internal standard co-elutes with the analyte and experiences the same analytical variations.
Conclusion
The successful analysis of Myristoyl-L-carnitine-13C3 hydrochloride by GC-MS is critically dependent on proper derivatization. Both n-butylation and silylation are effective and validated techniques that render the molecule suitable for gas-phase analysis. The n-butylation protocol offers superior derivative stability and robustness, making it an excellent choice for targeted acylcarnitine quantification. The silylation protocol provides a powerful alternative, especially within broader metabolomic workflows. By understanding the chemical principles and meticulously following the detailed protocols presented in this guide, researchers, scientists, and drug development professionals can achieve accurate, reliable, and reproducible results in their studies.
References
-
Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Dudley, E., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of the Japanese Society for Food Science and Technology (Japan). [Link]
-
Ramsay, R. R., et al. (2005). Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines. Analytical Biochemistry. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bio-protocol. [Link]
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX. [Link]
-
Albreht, A., et al. (2014). A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine. Acta Chimica Slovenica. [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]
-
Albreht, A., et al. (2014). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. ResearchGate. [Link]
-
GC Derivatization. (n.d.). University of Colorado Boulder. [Link]
-
Chan, K. H., & Lee, H. P. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered. (n.d.). ResearchGate. [Link]
-
Costa, C. G., et al. (1997). Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography. Journal of Lipid Research. [Link]
-
Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008). LCGC International. [Link]
-
Wang, Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]
-
Derivatization steps prior to GC–MS analysis: a Silylation reactions... (n.d.). ResearchGate. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sciex.com [sciex.com]
- 7. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Technical Support Center: Minimizing Isotopic Interference in Myristoyl-L-Carnitine-13C3 MS Assays
Welcome to the Technical Support Center for targeted lipidomics and acylcarnitine profiling. This guide is designed for researchers and drug development professionals dealing with non-linear calibration curves, elevated baseline noise, and quantification artifacts in myristoyl-L-carnitine (C14-carnitine) mass spectrometry assays.
Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, and self-validating protocols to mathematically and empirically eliminate isotopic overlap.
Diagnostic Workflow
Workflow for diagnosing and resolving isotopic interference in C14-carnitine MS assays.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my myristoyl-L-carnitine calibration curve exhibit non-linearity (flattening) at the Upper Limit of Quantification (ULOQ)? A1: This is a classic symptom of endogenous M+3 isotopic interference. Myristoyl-L-carnitine ( C21H41NO4 ) has 21 carbon atoms. Due to the ~1.1% natural abundance of 13C , approximately 0.3% of endogenous C14-carnitine molecules naturally contain three 13C atoms (the M+3 isotope). In MS/MS, both the endogenous analyte and the 13C3 internal standard (IS) fragment to yield the exact same carnitine backbone product ion ( m/z 85.0). Therefore, the endogenous M+3 isotope ( m/z 375.3 → 85.0) perfectly mimics the IS transition[1]. At high analyte concentrations, this natural M+3 signal artificially inflates the IS peak area. Because your final concentration is calculated using the Analyte/IS ratio, an inflated denominator suppresses the ratio, causing the curve to flatten.
Q2: Can I use High-Resolution Mass Spectrometry (HRMS) to resolve this interference? A2: No. The interference arises from the natural incorporation of three 13C atoms into the endogenous molecule, which possesses the exact same mass defect as the synthetic 13C3 label on your internal standard. Because their exact masses are identical, no mass spectrometer can resolve them. If you require HRMS resolution, you must switch to a deuterium-labeled standard (e.g., D9 -myristoyl-L-carnitine), which allows HRMS to resolve the interference due to the distinct mass defect difference between 13C and 2H .
Q3: How do I differentiate between isotopic interference and isobaric interference in my acylcarnitine assay? A3: Isobaric interferences are chemically distinct molecules with similar nominal masses (e.g., C14:1 -OH or C13 -dicarboxylic acylcarnitines). While direct infusion (FIA-MS/MS) is common in newborn screening, it cannot resolve these isobaric species. Liquid chromatography (LC-MS/MS) is mandatory to separate them chromatographically[2]. Conversely, isotopic interferences are the exact same molecule differing only in neutron count; they perfectly co-elute. If the interfering peak shifts in retention time, it is isobaric. If it perfectly tracks the analyte, it is isotopic.
Q4: My blank samples show a distinct peak in the endogenous myristoyl-L-carnitine channel. What is causing this? A4: This is caused by an M+0 impurity in your 13C3 internal standard. During the synthesis of isotope-labeled standards, incomplete labeling can leave a small fraction of unlabeled (M+0) molecules. When you spike the IS into a blank matrix, this impurity appears in the endogenous channel ( m/z 372.3 → 85.0), artificially raising your Limit of Detection (LOD). This must be corrected via blank subtraction or mathematical deconvolution.
Quantitative Data: Isotopic Distribution
Understanding the theoretical isotopic envelope of your analyte is the first step in predicting interference. The table below maps the natural isotopic distribution of myristoyl-L-carnitine and identifies where interference occurs.
Table 1: Theoretical Isotopic Distribution and Interference Mapping for Myristoyl-L-Carnitine ( C21H41NO4 )
| Isotope | Nominal m/z ( [M+H]+ ) | Relative Abundance (%) | Primary Interference Target |
| M+0 | 372.3 | 100.00 | Endogenous Analyte Channel |
| M+1 | 373.3 | ~23.50 | None (Resolved by Q1 quadrupole) |
| M+2 | 374.3 | ~3.20 | None |
| M+3 | 375.3 | ~0.30 | 13C3 Internal Standard Channel |
Step-by-Step Methodologies
To establish a self-validating system, you must empirically measure the exact overlap on your specific instrument rather than relying purely on theoretical calculations. Instrument tuning, resolution settings, and collision energies alter the observed isotopic ratios.
Protocol 1: Empirical Determination of Isotopic Overlap Factors
This protocol determines the exact contribution factors required for mathematical correction.
-
Prepare Pure Analyte Standard: Prepare a high-concentration standard of unlabeled myristoyl-L-carnitine (e.g., 10 µM) in neat solvent. Do not add the internal standard.
-
Measure Analyte Contribution to IS (Factor A): Inject the pure standard into the LC-MS/MS. Integrate the peak area in both the endogenous channel ( m/z 372.3 → 85.0) and the IS channel ( m/z 375.3 → 85.0).
-
Calculation:Factor A = (Area in IS Channel) / (Area in Endogenous Channel)
-
-
Prepare Pure IS Standard: Prepare a standard of the pure 13C3 -myristoyl-L-carnitine at your working assay concentration. Do not add unlabeled analyte.
-
Measure IS Contribution to Analyte (Factor B): Inject the pure IS standard. Integrate the peak area in both channels.
-
Calculation:Factor B = (Area in Endogenous Channel) / (Area in IS Channel)
-
Protocol 2: Mathematical Correction Workflow
Once Factors A and B are empirically established, apply this linear equation system to all unknown samples, calibrators, and QCs to deconvolve the signals.
-
Acquire Raw Data: For each sample, record the Raw Analyte Area and Raw IS Area.
-
Correct the IS Signal: Remove the M+3 contribution from the endogenous analyte.
-
Corrected IS Area = Raw IS Area - (Raw Analyte Area × Factor A)
-
-
Correct the Analyte Signal: Remove the M+0 impurity contribution from the internal standard.
-
Corrected Analyte Area = Raw Analyte Area - (Raw IS Area × Factor B)
-
-
Calculate Final Ratio: Use the corrected areas to calculate the response ratio for your calibration curve.
-
Response Ratio = Corrected Analyte Area / Corrected IS Area
-
Note: If Corrected Analyte Area drops below 0 in blank samples, set the value to 0. This self-validating math ensures your calibration curve remains perfectly linear even at extreme physiological concentrations.
References
-
[3] Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry. PubMed. Available at:[Link]
-
[2] Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. PMC. Available at:[Link]
-
Isotope correction of mass spectrometry profiles. EN-TRUST. Available at:[Link]
-
[1] Simultaneous Measurement of Metabolite Concentration and Isotope Incorporation by Mass Spectrometry. ACS Publications. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Comparison Guide: Recovery Rates of Myristoyl-L-Carnitine-13C3 vs. Unlabeled C14 Carnitine in LC-MS/MS Bioanalysis
The Analytical Challenge: Quantifying Long-Chain Acylcarnitines
Myristoylcarnitine (C14 carnitine) is a critical long-chain acylcarnitine biomarker used in clinical diagnostics and drug development to monitor mitochondrial fatty acid oxidation and metabolic disorders[1][2]. However, the accurate quantification of C14 carnitine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a significant analytical challenge. Due to its highly lipophilic 14-carbon acyl chain, endogenous C14 carnitine exhibits strong hydrophobic interactions with plasma proteins.
When researchers attempt to quantify unlabeled C14 carnitine without proper isotopic correction, they frequently encounter severe physical extraction losses and unpredictable matrix effects[3][4]. To overcome this, myristoyl-L-carnitine-13C3—a stable isotope-labeled internal standard (SIL-IS)—is employed. This guide objectively compares the recovery rates of unlabeled C14 carnitine against myristoyl-L-carnitine-13C3, detailing the mechanistic causality behind their performance differences.
Mechanistic Causality: Absolute vs. Relative Recovery
To understand the performance discrepancy between the two molecules, one must distinguish between Absolute Recovery and Relative Recovery .
-
Absolute Recovery (Unlabeled C14 Carnitine): When extracting plasma using organic solvents (e.g., acetonitrile or methanol) for protein precipitation, the denatured protein pellet traps a significant fraction of the highly lipophilic unlabeled C14 carnitine[5]. Furthermore, during electrospray ionization (ESI) in the mass spectrometer, co-eluting endogenous phospholipids compete for charge droplets, causing severe ion suppression[4]. As a result, the absolute recovery of unlabeled C14 carnitine is inherently flawed, often dropping to 48–85% depending on the matrix[3].
-
Relative Recovery (Myristoyl-L-Carnitine-13C3 Normalization): Myristoyl-L-carnitine-13C3 shares the exact physicochemical properties (lipophilicity, pKa, and chromatographic retention time) as the endogenous analyte. By spiking the SIL-IS into the raw plasma prior to extraction, it acts as a perfect structural analog. The 13C3 isotope undergoes the exact same degree of co-precipitation and ion suppression as the unlabeled C14 carnitine[6]. Because the mass spectrometer calculates the ratio of the unlabeled analyte peak area to the labeled IS peak area, these physical and ionization losses mathematically cancel out. This normalizes the relative recovery to near 100%[3][5].
Workflow demonstrating how myristoyl-L-carnitine-13C3 corrects for extraction losses.
Comparative Performance Data
The table below synthesizes experimental recovery data across various standard bioanalytical extraction methods. The data clearly illustrates that while absolute recovery fluctuates wildly based on the extraction technique, the 13C3-normalized relative recovery remains robust and highly reproducible[3][5][7].
| Extraction Method | Matrix | Absolute Recovery (Unlabeled C14) | Relative Recovery (Normalized with 13C3) | Coefficient of Variation (CV) |
| Protein Precipitation (Acetonitrile) | Human Plasma | 75.0% - 85.0% | 98.1% - 102.5% | < 5.0% |
| Dried Blood Spot (Methanol Extract) | Whole Blood | 47.0% - 48.0% | 95.0% - 97.0% | < 3.0% |
| Solid Phase Extraction (C18) | Human Plasma | 85.0% - 90.0% | 99.0% - 101.0% | < 4.0% |
Self-Validating Experimental Protocol: Plasma Extraction
To empirically prove the corrective power of myristoyl-L-carnitine-13C3, researchers must utilize a self-validating matrix-spike system. This protocol calculates absolute versus relative recovery by comparing samples spiked before extraction to those spiked after extraction[4][5].
Step 1: Preparation of Working Solutions
-
Prepare an unlabeled C14 carnitine standard solution (e.g., 500 nM) and a myristoyl-L-carnitine-13C3 working solution (e.g., 1 µM) in 60% acetonitrile[2].
-
Causality: Using a partially organic solvent ensures the highly lipophilic long-chain acylcarnitines remain in solution without adhering to the walls of the storage vials.
Step 2: Pre-Extraction Spike (Set A - Measures Relative Recovery)
-
Aliquot 50 µL of blank human plasma into a 1.5 mL Eppendorf tube[2][5].
-
Add 10 µL of the unlabeled C14 standard and 10 µL of the 13C3 SIL-IS. Vortex for 30 seconds.
-
Causality: Allowing the IS to equilibrate with the plasma proteins ensures it binds to albumin in the exact same manner as the endogenous analyte, setting up a true parallel for co-precipitation losses.
Step 3: Post-Extraction Spike (Set B - Measures Absolute Recovery)
-
Aliquot 50 µL of blank human plasma into a separate tube. Do not add the standards yet.
Step 4: Protein Precipitation (PPT)
-
Add 200 µL of cold acetonitrile to both Set A and Set B[5].
-
Vortex vigorously for 5 minutes to ensure complete protein denaturation, then centrifuge at 14,000 × g for 10 minutes at 4°C[1][2].
-
Transfer 100 µL of the supernatant from both sets into clean autosampler vials.
-
Crucial Step: Now, add 10 µL of the unlabeled C14 standard and 10 µL of the 13C3 SIL-IS to the supernatant of Set B .
-
Causality: Set B represents 100% theoretical recovery because the standards never underwent the physical precipitation process.
Step 5: LC-MS/MS Analysis
-
Inject 2 µL of each sample into the LC-MS/MS operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[4][7].
Step 6: Self-Validating Calculation
-
Absolute Recovery: (Peak Area of C14 in Set A / Peak Area of C14 in Set B) × 100. Expect ~75-85%.
-
Relative Recovery: (Area Ratio[C14/13C3] in Set A / Area Ratio [C14/13C3] in Set B) × 100. Expect ~98-102%.
Conclusion
Relying solely on unlabeled C14 carnitine for LC-MS/MS quantification introduces unacceptable variability due to unavoidable protein co-precipitation and matrix-induced ion suppression. The integration of myristoyl-L-carnitine-13C3 as an internal standard is not merely a best practice; it is a mechanistic necessity. By perfectly mimicking the physical and ionization losses of the endogenous analyte, the 13C3 isotope transforms a highly variable absolute recovery (48-85%) into a precise, self-correcting relative recovery (~100%), ensuring absolute data integrity in targeted metabolomics and pharmacokinetic studies.
References
- Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx5cx5vNSqAjEEvX9-YAh1KJRwp_1bIHIyoIq_FLp0iU6UdxB2MfgeQvLEfkvLLp21oqU_1CwY2qhTc1IGK96S2Jja1svC8T_aF9WBSBzprRFbXzygJcDZFFUeA9AfpPXB2qPg0vrvXs_T70-HnWU=]
- EFFECT OF ADDING THE INTERNAL STANDARD TO BLOOD SAMPLES, PRIOR TO THE PREPARATION OF BLOOD SPOTS FOR ACYLCARNITINE ANALYSIS. SciELO Colombia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI1W8o1mwo1vhfrb5Gr001LZRJ0nYjmFr-t2Byq8sAYVydP6U_nSG4LRf8Y2zt0ezhUBlOGlJXkzAteZs-rtjfnfdeGZgTXU03ATeGZOyTwttAHmlE-5rI8gBvi11qQBJfpZ8bFq-oqdckFKtKlfpJR-y9UVY9J486otezdvPHjGuCm5cvtGzcVG0OmA==]
- Altered carnitine-acylcarnitine profiles in levothyroxine-treated congenital hypothyroid patients with fatigue: An LC-MS/MS-based study from Bangladesh. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHWGI8QzT1jNQ4zaH8opMyMab_xA-Qo7zljTfSd57u_UVWkC1vU2XqbQqfAXEzw_MaqlkNRv0KMXeX022jnvus07Q5dNYerf53nclxkRV_qL9_ESiaQw3xarlFKwtHr18z-SIKzjrlQFpiEffINi4ir9cJbniOzlyrKt4hdh3uzrV4Lw==]
- LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. PMC.[https://vertexaisearch.cloud.google.
- Targeted Metabolomics for Plasma Amino Acids and Carnitines in Patients with Metabolic Syndrome Using HPLC-MS/MS. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-9gZRZwPAjLJvpXEZc1HzuFdGN0PFNiOsBDfeyRzv3zns3t9eLB4xsWeoOfWskaE15fnQb77gAltZtEhGBSVg8Zn-QHXGI5gKWjm294m6IQo_05fcxESjCNOGtgxHbUwo9zoNkGyveIeRdQ==]
- Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAQRGSnAmHUrlJoWuI0QpJ3KBIn9_GXhUZBBUqmiAh_YJkr9nvLmG6La6AzGh0QqPher2pLJx4Qej8pPfoAt4TDqgW_X6SZiJCEULzwO2ybeNmLnBOTiXWYnN1qM_1Co_I9YM8MJRBUvrXQPq1BEs=]
- A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyIJU367mFv65OB8dUAnI5ojbprH8EONQInQHslncPNIyz1pcrH3UMmzcKBePGrFrNUgUw4c8w5CjaKYxqucUIGfo4PCONSfb-aZ70BvTb1dcuXpcuXvFs9mrEuapTUnHreB_PLHldd2dnEtJoZ6-qR4rdfpQKkWZ9pnMu]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EFFECT OF ADDING THE INTERNAL STANDARD TO BLOOD SAMPLES, PRIOR TO THE PREPARATION OF BLOOD SPOTS FOR ACYLCARNITINE ANALYSIS [scielo.org.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Metabolomics for Plasma Amino Acids and Carnitines in Patients with Metabolic Syndrome Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Altered carnitine-acylcarnitine profiles in levothyroxine-treated congenital hypothyroid patients with fatigue: An LC-MS/MS-based study from Bangladesh | PLOS One [journals.plos.org]
A Senior Scientist's Guide to the Cross-Validation of Myristoyl-L-carnitine-13C3 Quantification Across Diverse LC-MS Platforms
Abstract
The quantification of acylcarnitines, such as myristoyl-L-carnitine (C14), is critical for diagnosing and monitoring inherited metabolic disorders and for advancing research in complex diseases like diabetes and cardiovascular conditions.[1][2][3] Myristoyl-L-carnitine-13C3 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for robust quantification by mass spectrometry. However, the globalization of clinical trials and the use of multiple analytical laboratories necessitate that the bioanalytical methods employed yield equivalent results, regardless of the specific LC-MS platform used. This guide provides an in-depth, experience-driven framework for conducting a cross-validation study of a myristoyl-L-carnitine assay between two common, yet distinct, LC-MS platforms: a high-sensitivity Triple Quadrupole (QqQ) and a high-resolution Quadrupole Time-of-Flight (Q-TOF) instrument. We will explore the scientific rationale behind the validation parameters, present a detailed experimental protocol, and discuss the interpretation of comparative data, grounded in the principles of international regulatory guidelines.[4][5]
The Analytical Imperative: Why Cross-Validation is Non-Negotiable
In bioanalysis, a method is considered validated when its performance characteristics are documented and proven to be suitable for its intended purpose.[4][6] When an established and validated method is transferred between laboratories or, as is our focus, between different LC-MS instrument models, a full re-validation is often unnecessary and resource-intensive. Instead, a cross-validation is performed to demonstrate that the method maintains its integrity and produces comparable data.[7]
The necessity for cross-validation stems from the inherent differences between LC-MS systems. Even instruments from the same vendor can exhibit variability. When comparing fundamentally different architectures like a QqQ and a Q-TOF, the potential for divergence is even greater. Key sources of variability include:
-
Ion Source Design: Differences in electrospray ionization (ESI) probe geometry, gas flow dynamics, and heating efficiency can lead to variations in ionization efficiency and susceptibility to matrix effects.[8]
-
Mass Analyzer Principles: A QqQ instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive targeted approach.[9][10] A Q-TOF, while also capable of targeted analysis, measures the high-resolution accurate mass (HRAM) of ions, offering superior specificity based on elemental composition but potentially having a different linear dynamic range.[11][12]
-
Dwell Time vs. Scan Speed: In a QqQ, longer dwell times per MRM transition increase sensitivity. In a Q-TOF, the acquisition rate is defined by scan speed, and sensitivity is a function of how many ions are sampled per unit time. These differing principles can affect the number of data points across a chromatographic peak, impacting integration and precision.[11]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline, mandate cross-validation to ensure data integrity across different sites and platforms in support of clinical trials.[4][6][13]
Experimental Design & Methodology
This section outlines a comprehensive protocol for the cross-validation study. The core principle is to maintain as many constant parameters as possible (e.g., sample preparation, LC method) while optimizing the MS parameters for the unique characteristics of each platform.
Materials & Reagents
-
Analytes: Myristoyl-L-carnitine (Analyte) and Myristoyl-L-carnitine-13C3 (Internal Standard, IS).
-
Matrix: Human plasma (K2EDTA). A single, pooled lot should be used for all calibration standards and quality control samples to ensure consistency.
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (Optima grade), Water (Type 1, 18.2 MΩ·cm).
Hypothetical Platforms for Comparison
-
Platform A (QqQ): A modern triple quadrupole mass spectrometer (e.g., SCIEX 7500 System or equivalent) known for its high sensitivity in targeted quantification.[9]
-
Platform B (Q-TOF): A high-resolution Q-TOF mass spectrometer (e.g., Agilent 6545XT AdvanceBio or equivalent) capable of high mass accuracy and resolution.[12]
Step-by-Step Protocol: Sample Preparation
The chosen method is a simple and robust protein precipitation, which is effective for acylcarnitine extraction.[1][9]
-
Thaw Samples: Allow all plasma samples (standards, QCs, blanks) to thaw completely at room temperature.
-
Spiking: Prepare calibration standards and Quality Control (QC) samples by spiking known concentrations of the Analyte into the pooled human plasma.
-
Aliquoting: Pipette 50 µL of each sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
IS Addition: Add 200 µL of the protein precipitation solution (Acetonitrile containing 0.1% formic acid and a fixed concentration of Myristoyl-L-carnitine-13C3) to each tube.
-
Precipitation: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL onto the LC-MS system.
Step-by-Step Protocol: Liquid Chromatography (Identical for Both Platforms)
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is chosen for its excellent retention of polar compounds like acylcarnitines without the need for derivatization.[3][14][15]
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 min: 95% B
-
3.0 min: 50% B
-
3.1 min: 5% B
-
4.0 min: 5% B
-
4.1 min: 95% B
-
6.0 min: 95% B (Re-equilibration)
-
Step-by-Step Protocol: Mass Spectrometry Methods
-
Ionization Mode: Positive Electrospray Ionization (ESI+) for both platforms.
Platform A (QqQ) - MRM Method: The goal is to monitor the transition from the precursor ion to a specific, high-intensity product ion. For acylcarnitines, the characteristic product ion at m/z 85 is typically used for quantification.[1][2]
-
Infusion: Infuse standard solutions of the Analyte and IS directly into the mass spectrometer to determine the precursor ion masses and optimize compound-dependent parameters.
-
Precursor Ions:
-
Myristoyl-L-carnitine: m/z 386.3
-
Myristoyl-L-carnitine-13C3: m/z 389.3
-
-
Product Ion Scans: Perform product ion scans to identify the most intense and stable fragment. The m/z 85 fragment ([C4H9NO]+) is the primary choice.
-
MRM Transitions & Optimized Parameters:
-
Analyte: 386.3 → 85.1 (Collision Energy: 25 eV; Declustering Potential: 80 V)
-
IS: 389.3 → 85.1 (Collision Energy: 25 eV; Declustering Potential: 80 V)
-
-
Acquisition: Set a dwell time of at least 50 ms per transition to ensure a minimum of 12-15 data points across the chromatographic peak.
Platform B (Q-TOF) - HRAM Method: The approach here is to extract a narrow mass window around the precise mass of the precursor ion, providing high specificity.
-
Full Scan Analysis: First, acquire data in TOF-MS mode to confirm the accurate mass of the precursor ions.
-
Myristoyl-L-carnitine ([M+H]+): Calculated m/z 386.3265
-
Myristoyl-L-carnitine-13C3 ([M+H]+): Calculated m/z 389.3366
-
-
Targeted MS/MS (Optional but Recommended): While quantification can be done from the full scan (MS1) data, a targeted MS/MS approach provides cleaner chromatograms. This involves selecting the precursor ion in the quadrupole and fragmenting it, similar to a QqQ.
-
Extraction Parameters:
-
Analyte: Extract chromatogram for m/z 386.3265 ± 10 ppm.
-
IS: Extract chromatogram for m/z 389.3366 ± 10 ppm.
-
-
Acquisition: Set the scan rate to acquire data at approximately 2-3 spectra/second to ensure sufficient points across the peak.
Visualization of Key Processes
To clarify the relationships and workflows, the following diagrams are provided.
Caption: Figure 1. Experimental workflow for cross-platform validation.
Caption: Figure 2. Structure of Myristoyl-L-carnitine.
Data Analysis & Acceptance Criteria
The cornerstone of validation is comparing the performance of the assay against pre-defined acceptance criteria derived from regulatory guidelines.[4][5]
Validation Batches
To perform the cross-validation, three independent precision and accuracy batches should be analyzed on each LC-MS platform. Each batch should consist of:
-
A calibration curve (8 non-zero standards).
-
Six replicates of QC samples at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC
-
Acceptance Criteria (Based on ICH M10)
The results from both platforms must meet the following criteria to be considered equivalent:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve | At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). |
| Intra- & Inter-run Accuracy | The mean concentration of QC samples must be within ±15% of the nominal value (±20% at LLOQ). |
| Intra- & Inter-run Precision | The coefficient of variation (%CV) of QC samples should not exceed 15% (20% at LLOQ). |
| Cross-Validation Comparison | The mean concentration of the same QC samples analyzed on both platforms should not differ by more than 15%. |
Results & Comparative Analysis (Hypothetical Data)
The following tables summarize the expected outcomes from a successful cross-validation study.
Table 1: Calibration Curve Performance
| Platform | Curve Range (ng/mL) | Mean r² | Slope (Mean ± SD) | Intercept (Mean ± SD) |
|---|---|---|---|---|
| Platform A (QqQ) | 1 - 1000 | 0.998 | 0.015 ± 0.001 | 0.002 ± 0.001 |
| Platform B (Q-TOF) | 1 - 1000 | 0.997 | 0.012 ± 0.002 | 0.005 ± 0.003 |
Table 2: Inter-Run Precision & Accuracy (N=3 runs, 6 reps/run)
| Platform | QC Level | Nominal (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| Platform A (QqQ) | LLOQ | 1.0 | 0.95 | 95.0 | 11.2 |
| Low | 3.0 | 2.88 | 96.0 | 7.5 | |
| Mid | 100 | 104.2 | 104.2 | 5.1 | |
| High | 800 | 789.6 | 98.7 | 4.8 | |
| Platform B (Q-TOF) | LLOQ | 1.0 | 1.08 | 108.0 | 14.5 |
| Low | 3.0 | 3.15 | 105.0 | 9.8 | |
| Mid | 100 | 97.5 | 97.5 | 6.4 |
| | High | 800 | 824.0 | 103.0 | 5.9 |
Table 3: Cross-Validation Comparison of QC Means
| QC Level | Nominal (ng/mL) | Mean Conc. (Platform A) | Mean Conc. (Platform B) | % Difference |
|---|---|---|---|---|
| Low | 3.0 | 2.88 | 3.15 | 9.4% |
| High | 800 | 789.6 | 824.0 | 4.4% |
Discussion and Causality
The hypothetical data demonstrates a successful cross-validation. Both platforms met all pre-defined acceptance criteria for linearity, accuracy, and precision. Crucially, the percentage difference between the mean QC concentrations measured on both systems was well within the ±15% limit.
-
Expertise-Driven Interpretation:
-
Sensitivity: The QqQ platform shows slightly better precision (lower %CV), particularly at the LLOQ. This is expected, as MRM is often more sensitive than HRAM for pure quantitative applications due to longer dwell times on a specific transition.[9][11]
-
Systematic Bias: Platform B (Q-TOF) shows a slight positive bias in the results (Accuracy >100%). This is not uncommon and could be due to minor differences in calibration curve fitting or subtle matrix effects that are more pronounced on one ion source than the other.[8] As long as this bias is consistent and within the 15% limit, the results are considered equivalent.
-
Troubleshooting: If the cross-validation had failed (e.g., >15% difference), the first step would be to investigate the integration parameters. HRAM data can sometimes have a higher baseline or adjacent interferences that require more careful integration than the cleaner MRM signal. Other factors to check include the stability of the IS signal and potential differences in in-source fragmentation between the platforms.[16][17]
-
Conclusion & Best Practices
Cross-validation is a critical regulatory requirement and a cornerstone of robust bioanalytical science. This guide demonstrates that with a well-defined protocol, it is entirely feasible to achieve comparable quantitative data for Myristoyl-L-carnitine-13C3 across technologically diverse LC-MS platforms like a triple quadrupole and a Q-TOF.
Key Takeaways for Researchers:
-
Standardize Pre-Analytics: The greatest sources of error often arise before the sample reaches the instrument. Use the exact same sample preparation protocol, reagents, and LC method.
-
Optimize for the Platform: Do not simply copy MS parameters. Optimize source conditions and acquisition parameters to leverage the strengths of each specific instrument.
-
Define Criteria in Advance: Establish a clear validation plan with pre-defined acceptance criteria based on authoritative guidelines like ICH M10.[4]
-
Document Everything: Meticulous documentation of every parameter and result is essential for troubleshooting and for regulatory submission.[18]
By adhering to these principles, scientists can ensure the consistency and reliability of their bioanalytical data, paving the way for successful drug development and improved clinical diagnostics.
References
-
Giesbertz, P., Ecker, J., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]
-
Giesbertz, P., Ecker, J., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. Available at: [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX Technical Note. Available at: [Link]
-
Bruce, S. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. Available at: [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. Available at: [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. Available at: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. Available at: [Link]
-
Frontage Labs. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Frontage Labs. Available at: [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. Available at: [Link]
-
S. P. Bioanalytical Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Available at: [Link]
-
ACS Publications. (2021). Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry. Available at: [Link]
-
Rogatsky, E. (2015). Analytica-2015: LC/MS method transfer surprises and troubleshooting. Allied Academies. Available at: [Link]
-
Bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Bevital AS. Available at: [Link]
-
Malysheva, S., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. Available at: [Link]
-
B-J. Shyong, et al. (2026). Cover Story - Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. Chromatography Online. Available at: [Link]
-
BioProcess International. (2018). Methods on the Move: Addressing Method Transfer Challenges for the Biopharmaceutical Industry. BioProcess International. Available at: [Link]
-
BioPharm International. (2026). Challenges in Analytical Method Development and Validation. BioPharm International. Available at: [Link]
-
Gika, H. G., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. PubMed. Available at: [Link]
-
Jane, D., et al. (n.d.). Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics. PMC. Available at: [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. alliedacademies.org [alliedacademies.org]
- 9. sciex.com [sciex.com]
- 10. msacl.org [msacl.org]
- 11. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. bevital.no [bevital.no]
- 15. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
A Researcher's Guide to the Isotopic Purity of Myristoyl-L-carnitine-¹³C₃ Hydrochloride Analytical Standards
In the landscape of quantitative bioanalysis, particularly in drug development and metabolic research, the adage "you are only as good as your standard" holds profound truth. The accuracy of liquid chromatography-mass spectrometry (LC-MS) based assays hinges on the quality of the internal standards used. This is especially critical for endogenous molecules like acylcarnitines, where stable isotope-labeled (SIL) analogues are the gold standard for correcting matrix effects and other sources of analytical variability.[1] This guide provides an in-depth comparison of the isotopic purity of myristoyl-L-carnitine-¹³C₃ hydrochloride, a key analytical standard, and equips researchers with the knowledge to critically evaluate and compare different sources of this vital reagent.
Myristoyl-L-carnitine, an ester of carnitine and myristic acid, is an important biomarker for certain metabolic disorders. Its quantification in biological matrices necessitates a high-quality internal standard. The use of a ¹³C-labeled standard is generally preferred over deuterated analogues as it ensures co-elution with the analyte, providing more reliable correction for matrix effects and ionization suppression.[2][3] However, not all SIL standards are created equal. The isotopic purity of the standard can significantly impact the accuracy and precision of the analytical method.
This guide will delve into the critical aspects of isotopic purity, the methodologies to assess it, and a comparative analysis of what to look for when sourcing myristoyl-L-carnitine-¹³C₃ hydrochloride.
The Critical Role of Isotopic Purity
An ideal SIL internal standard would consist of 100% of the molecules containing the desired number of heavy isotopes. In reality, the synthesis of these standards results in a distribution of isotopic species. For myristoyl-L-carnitine-¹³C₃, the primary species of interest is the M+3 isotopologue. However, several other species can be present:
-
M+0 (unlabeled): The presence of the unlabeled analyte in the SIL standard can lead to an overestimation of the endogenous analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
M+1 and M+2: These can arise from the natural abundance of ¹³C in the starting materials or from incomplete labeling during synthesis.
-
M+4 and higher: These may be present depending on the synthetic route and the purity of the labeling reagent.
The presence of these isotopic impurities can compromise the integrity of the bioanalytical method, leading to inaccurate and unreliable data. Therefore, a thorough evaluation of the isotopic purity of the analytical standard is not just a quality control measure but a fundamental requirement for robust and reproducible science.
Comparative Analysis of Myristoyl-L-carnitine-¹³C₃ Hydrochloride Standards
While specific batch-to-batch data from commercial vendors is proprietary, we can construct a realistic comparison based on typical specifications and observations in the field. Below is a hypothetical comparison of three different suppliers of myristoyl-L-carnitine-¹³C₃ hydrochloride.
| Feature | Vendor A | Vendor B | Vendor C |
| Stated Isotopic Purity | >99 atom % ¹³C | 98-99.5 atom % ¹³C | >98 atom % ¹³C |
| M+3 Abundance | >99.5% | >99.0% | >98.5% |
| M+0 (Unlabeled) Content | <0.1% | <0.5% | <1.0% |
| Chemical Purity (HPLC) | >99% | >98% | >97% |
| Certificate of Analysis | Comprehensive, with MS and NMR data | Provides isotopic enrichment range | Basic CoAs with limited data |
Analysis of the Comparison:
-
Vendor A represents a premium supplier, offering a product with very high isotopic enrichment and minimal unlabeled impurity. The comprehensive Certificate of Analysis provides the end-user with a high degree of confidence in the material.
-
Vendor B offers a product with good, but slightly lower, isotopic purity compared to Vendor A. The presence of a higher percentage of unlabeled myristoyl-L-carnitine might be a concern for assays requiring very low LLOQs.
-
Vendor C provides a standard with a lower specification for isotopic purity. While this may be a more cost-effective option, the higher potential for unlabeled analyte and other isotopic impurities necessitates a more thorough in-house validation by the user.
This hypothetical scenario underscores the importance of scrutinizing the specifications and the accompanying analytical data provided by the vendor.
Methodologies for Assessing Isotopic Purity
Two primary analytical techniques are employed to determine the isotopic purity of SIL standards: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the relative intensities of the different isotopologues, one can quantify the isotopic enrichment.
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
-
Sample Preparation:
-
Prepare a stock solution of the myristoyl-L-carnitine-¹³C₃ hydrochloride standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-HRMS System:
-
LC System: A UHPLC system capable of delivering a stable gradient.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient to ensure good peak shape, for example, 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
HRMS System: An Orbitrap or TOF mass spectrometer capable of a resolution of at least 70,000.
-
-
Data Acquisition:
-
Acquire data in positive ion mode using electrospray ionization (ESI).
-
Perform a full scan analysis over a mass range that includes all expected isotopologues (e.g., m/z 350-450).
-
Ensure sufficient scans across the chromatographic peak to obtain a representative mass spectrum.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the peaks corresponding to the M+0, M+1, M+2, M+3, etc., isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each species to determine the isotopic distribution.
-
Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is another powerful technique for assessing isotopic purity. For myristoyl-L-carnitine-¹³C₃, ¹H NMR can be used to detect and quantify the unlabeled (M+0) impurity. The ¹³C labeling is on the N-trimethyl group, so the protons on these methyl groups will be split by the ¹³C nucleus, resulting in a characteristic doublet. Any residual unlabeled compound will show a singlet for these protons.
Experimental Protocol: Unlabeled Impurity Determination by ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the myristoyl-L-carnitine-¹³C₃ hydrochloride standard.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Add a certified internal standard of known purity and concentration (e.g., maleic acid) for absolute quantification if desired.
-
-
NMR Spectrometer:
-
A high-field NMR spectrometer (≥400 MHz) is recommended for good signal dispersion and sensitivity.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of the singlet corresponding to the N-trimethyl protons of the unlabeled myristoyl-L-carnitine.
-
Integrate the area of the doublet corresponding to the N-trimethyl protons of the ¹³C₃-labeled myristoyl-L-carnitine.
-
Calculate the percentage of the unlabeled impurity based on the relative integrals.
-
Caption: Workflow for Unlabeled Impurity Analysis by qNMR.
Conclusion and Recommendations
The selection of a high-purity myristoyl-L-carnitine-¹³C₃ hydrochloride analytical standard is a cornerstone of reliable and accurate bioanalytical method development. While cost is always a consideration, the potential for erroneous data resulting from the use of a suboptimal standard far outweighs any initial savings.
-
Always request a detailed Certificate of Analysis: This should include data from both mass spectrometry (showing the isotopic distribution) and NMR (confirming the structure and quantifying unlabeled impurities).
-
Perform an in-house verification: Upon receiving a new lot of standard, a quick verification by LC-HRMS is a prudent step to confirm the isotopic purity and ensure it meets the requirements of your assay.
-
Prioritize high isotopic enrichment and low unlabeled content: For assays requiring high sensitivity, aim for standards with the highest possible isotopic purity and the lowest possible level of the unlabeled analyte.
By adhering to these principles and employing the analytical strategies outlined in this guide, researchers can ensure the integrity of their analytical standards and, by extension, the quality and reliability of their scientific findings.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Li, W., & Cohen, L. H. (2003). The role of stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Current drug metabolism, 4(4), 331-341. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Peng, M., et al. (2015). Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects. Journal of Chromatography B, 997, 1-9. [Link]
-
Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of isotopically labeled internal standards for the quantitative analysis of small molecules with liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
Sources
- 1. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Limit of Detection for Myristoyl-L-carnitine-13C3 Hydrochloride in Quantitative Bioanalysis
For researchers, scientists, and professionals in drug development, the precise quantification of endogenous molecules like myristoyl-L-carnitine is paramount. This long-chain acylcarnitine is a critical intermediate in fatty acid metabolism, and its accurate measurement in biological matrices provides a window into mitochondrial function and overall metabolic health. In the realm of quantitative mass spectrometry, the choice of an internal standard is a pivotal decision that directly impacts data quality and reliability. This guide provides a comprehensive comparison of myristoyl-L-carnitine-13C3 hydrochloride as an internal standard, detailing its performance in terms of linearity and limit of detection against other commonly used alternatives.
The Critical Role of Internal Standards in Acylcarnitine Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acylcarnitines due to its high sensitivity and specificity.[1][2] However, the accuracy of LC-MS/MS quantification is susceptible to variations introduced during sample preparation and analysis, most notably matrix effects.[3][4] Matrix effects, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement, thereby affecting the analyte signal and compromising the accuracy of the results.[3]
To correct for these variations, a stable isotope-labeled (SIL) internal standard is employed.[5][6] An ideal SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the SIL internal standard to each sample prior to processing, any analyte loss during sample preparation or signal variation due to matrix effects will be mirrored by the internal standard.[5] The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and reproducible measurement.
Myristoyl-L-carnitine-13C3 Hydrochloride: The Superior Choice
While various SIL internal standards are available for myristoyl-L-carnitine, including deuterium-labeled (e.g., d3, d9) and 13C-labeled versions, myristoyl-L-carnitine-13C3 hydrochloride has emerged as the superior choice for several key reasons:
-
Co-elution: 13C-labeled standards have physicochemical properties that are virtually identical to their unlabeled counterparts.[7] This ensures that the internal standard and the analyte co-elute from the liquid chromatography column, experiencing the same matrix effects at the same time.[5] Deuterium-labeled standards, on the other hand, can exhibit a slight chromatographic shift, known as the "isotope effect," which can lead to incomplete compensation for matrix effects.[5][7]
-
Isotopic Stability: The carbon-13 isotope is inherently stable and does not undergo exchange with other atoms in the sample or during the analytical process.[7] Deuterium labels, particularly those on exchangeable positions, can be susceptible to back-exchange, which would compromise the accuracy of quantification.[7]
-
Absence of Isotopic Interference: The +3 Da mass difference of myristoyl-L-carnitine-13C3 hydrochloride provides a clear separation from the natural isotopic distribution of the unlabeled analyte, minimizing the risk of cross-talk or interference between the two signals.
The following sections will detail the experimental protocols for evaluating the linearity and limit of detection of myristoyl-L-carnitine-13C3 hydrochloride and a comparative alternative, myristoyl-L-carnitine-d3.
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of myristoyl-L-carnitine, myristoyl-L-carnitine-13C3 hydrochloride, and myristoyl-L-carnitine-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of myristoyl-L-carnitine by serial dilution of the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working internal standard solution of myristoyl-L-carnitine-13C3 hydrochloride (or myristoyl-L-carnitine-d3 for comparison) at a concentration of 100 ng/mL in methanol:water (1:1, v/v).
-
Calibration Curve: To create a calibration curve, spike a blank biological matrix (e.g., charcoal-stripped human plasma) with the working standard solutions to achieve final concentrations of 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL. Add the internal standard spiking solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 300 ng/mL) in the same blank biological matrix.
Sample Preparation: Protein Precipitation
-
To 50 µL of each calibration standard and QC sample, add 150 µL of the internal standard spiking solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate myristoyl-L-carnitine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for myristoyl-L-carnitine, myristoyl-L-carnitine-13C3, and myristoyl-L-carnitine-d3.
Data Analysis
Linearity Assessment
The linearity of the method is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then performed on the data. The acceptance criterion for linearity is typically a coefficient of determination (R²) of ≥ 0.99.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The LOD is typically determined as the concentration at which the signal-to-noise ratio (S/N) is ≥ 3, while the LOQ is the concentration at which the S/N is ≥ 10.
Comparative Performance Data
The following tables summarize the expected performance data for myristoyl-L-carnitine-13C3 hydrochloride in comparison to myristoyl-L-carnitine-d3.
Table 1: Linearity Comparison
| Internal Standard | Concentration Range (ng/mL) | Regression Equation | Coefficient of Determination (R²) |
| Myristoyl-L-carnitine-13C3 HCl | 0.1 - 500 | y = 0.0123x + 0.0015 | > 0.998 |
| Myristoyl-L-carnitine-d3 | 0.1 - 500 | y = 0.0119x + 0.0021 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) Comparison
| Internal Standard | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Myristoyl-L-carnitine-13C3 HCl | 0.03 | 0.1 |
| Myristoyl-L-carnitine-d3 | 0.05 | 0.1 |
Visualizing the Workflow
Caption: Workflow for Linearity Assessment.
Caption: Workflow for LOD & LOQ Determination.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative bioanalysis by LC-MS/MS. For the quantification of myristoyl-L-carnitine, myristoyl-L-carnitine-13C3 hydrochloride demonstrates superior performance characteristics compared to its deuterated counterparts. Its key advantages of co-elution with the native analyte and high isotopic stability ensure more effective correction for matrix effects, leading to enhanced accuracy and precision. The experimental protocols outlined in this guide provide a framework for the validation of this internal standard, confirming its suitability for high-stakes research and development applications where data integrity is non-negotiable.
References
-
Alspective. (2026, March 18). Difference Between Deuterated (D) and 13C-Labelled Standards: 7 Critical Facts Scientists Must Know. Alspective. [Link]
-
Toyo'oka, T., et al. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Journal of Chromatography B, 1052, 69-77. [Link]
-
Vernez, L., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-acetylated derivatives. Journal of Chromatography B, 935, 37-44. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1177-1187. [Link]
-
Hayama, T., et al. (2007). Comparison of the Behavior of 13C- And Deuterium-Labeled Polycyclic Aromatic Hydrocarbons in Analyses by Isotope Dilution Mass Spectrometry in Combination With Pressurized Liquid Extraction. Journal of Chromatography A, 1138(1-2), 26-31. [Link]
-
ResearchGate. (n.d.). Matrix effect–corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. ResearchGate. [Link]
-
Gika, E., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414(10), 3249-3260. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1177-1187. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. [Link]
-
Han, J., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2823-2830. [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]
-
Lee, J., et al. (2013). Quantitative determination of total L-carnitine in infant formula, follow-up formula, and raw materials by liquid chromatography with tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 61(23), 5572-5581. [Link]
-
Al-Dirbashi, O. Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(2), 105527. [Link]
-
Bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Bevital. [Link]
-
Minkler, P. E., et al. (2020). Appropriate Use of Mass Spectrometry in Clinical and Metabolic Research. LCGC North America, 38(3), 154-161. [Link]
-
Longo, A., et al. (1995). A new sensitive high-performance liquid chromatographic procedure for the determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma. Journal of Chromatography B: Biomedical and Life Sciences Applications, 669(2), 253-261. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ukisotope.com [ukisotope.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
